![molecular formula C14H18FN3O B11744450 [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11744450.png)
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a fluorine atom at the 5-position of the pyrazole ring and a methoxyphenyl group attached to the amine nitrogen. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 1,3-diketones with hydrazines. For instance, 1,3-dimethyl-1H-pyrazole can be synthesized by reacting acetylacetone with hydrazine hydrate.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 5-position of the pyrazole ring through electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction. For example, 4-methoxybenzyl chloride can react with the pyrazole derivative in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities to form amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxyphenyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis.
Comparación Con Compuestos Similares
Similar Compounds
1,3-dimethyl-5-fluoro-1H-pyrazole: Lacks the methoxyphenyl group, making it less versatile in terms of chemical reactivity and biological activity.
4-methoxyphenylamine: Lacks the pyrazole ring, making it less specific in terms of enzyme or receptor binding.
5-fluoro-1H-pyrazole: Lacks both the dimethyl and methoxyphenyl groups, making it less effective in terms of binding affinity and specificity.
Uniqueness
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine is unique due to its combination of a fluorinated pyrazole ring and a methoxyphenyl group. This combination provides a balance of chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C14H18FN3O |
|---|---|
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C14H18FN3O/c1-10-13(14(15)18(2)17-10)9-16-8-11-4-6-12(19-3)7-5-11/h4-7,16H,8-9H2,1-3H3 |
Clave InChI |
FUUGFQFPUOECKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1CNCC2=CC=C(C=C2)OC)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



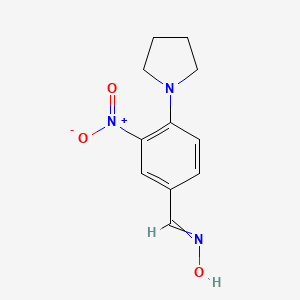
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11744380.png)
![(3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol](/img/structure/B11744386.png)

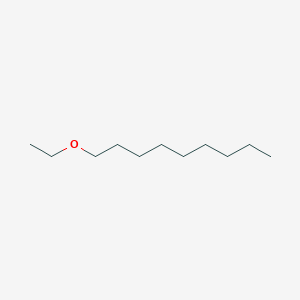
![4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11744411.png)
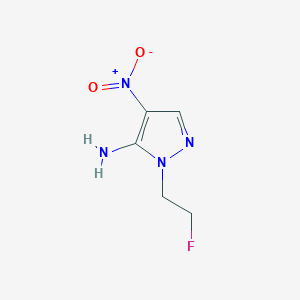
![1,3-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11744420.png)
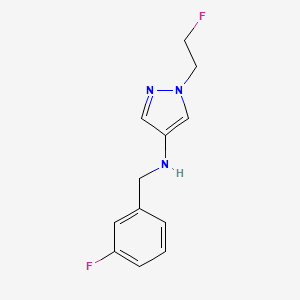
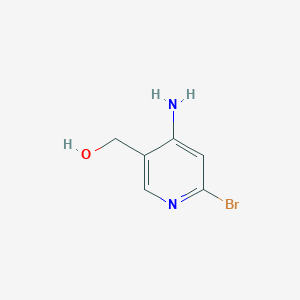
![1-[4-(Trifluoromethyl)phenyl]-cyclohexanamine](/img/structure/B11744433.png)
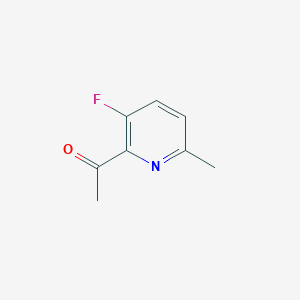
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744446.png)
